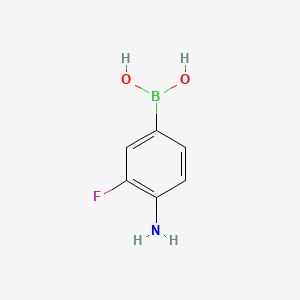

Acide (4-amino-3-fluorophényl)boronique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-amino-3-fluorophenylboronic acid involves several key steps starting from 4-bromo-2-fluoroaniline. The process includes protecting the amine group, conducting a lithium-bromine exchange, adding trimethyl borate, and finally, performing acidic hydrolysis. This method results in a yield of approximately 47% (Das et al., 2003). The synthesis showcases the compound's potential for further functionalization and application in various chemical transformations.

Molecular Structure Analysis

The molecular structure of 4-amino-3-fluorophenylboronic acid has been elucidated using X-ray crystallography, revealing its capacity for forming stable structures suitable for further chemical modifications. The boronic acid moiety, in particular, exhibits a pKa value of 7.8 when acetylated or attached to acrylamide hydrogels, indicating its relatively acidic nature and suitability for applications in physiological conditions (Das et al., 2003).

Chemical Reactions and Properties

4-Amino-3-fluorophenylboronic acid participates in various chemical reactions, including Suzuki cross-coupling reactions, Petasis reactions, and as a reagent in the synthesis of biologically active compounds. Its pendant amine facilitates attachment to polymers, enhancing its utility in constructing glucose-sensing materials that operate at physiological pH (Das et al., 2003).

Physical Properties Analysis

The physical properties of 4-amino-3-fluorophenylboronic acid, such as solubility and stability, are influenced by its functional groups. The fluorine atom enhances its lipophilicity, while the amino group increases its solubility in aqueous solutions. These properties are crucial for its application in the synthesis of glucose sensors and biologically active molecules.

Chemical Properties Analysis

The chemical properties of 4-amino-3-fluorophenylboronic acid, including its reactivity with diols and carbohydrates, are significant for its applications in synthetic chemistry. Its ability to form boronate esters under physiological conditions makes it a versatile reagent for constructing complex molecules and materials with specific functionalities.

For more insights on the synthesis, structure, and applications of 4-amino-3-fluorophenylboronic acid and related compounds, these references provide detailed information and experimental data:

- Das et al., 2003 - Synthesis and crystal structure analysis.

Applications De Recherche Scientifique

Réactions de couplage de Suzuki-Miyaura

Acide (4-amino-3-fluorophényl)boronique: sert de réactif précieux dans les réactions de couplage de Suzuki-Miyaura. Ces réactions impliquent le couplage croisé d'acides boroniques aryles ou vinyles avec des halogénures d'aryles ou de vinyles, catalysées par des complexes de palladium. En particulier, ce composé a été utilisé dans des réactions de couplage de Suzuki assistées par micro-ondes utilisant un catalyseur Triton B. Les produits obtenus trouvent des applications dans divers domaines, notamment la science des matériaux et les produits pharmaceutiques .

Terphényles biologiquement actifs

Des chercheurs ont utilisé l'This compound pour synthétiser de nouveaux terphényles biologiquement actifs. Ces composés présentent des propriétés biologiques diverses et peuvent servir de candidats médicaments potentiels ou d'outils pharmacologiques. Des études supplémentaires sont nécessaires pour explorer leurs applications spécifiques .

Fluorobiphénylcyclohexènes et difluoroterphényles à cristaux liquides

En utilisant des couplages croisés catalysés par le palladium, les scientifiques ont synthétisé des fluorobiphénylcyclohexènes et des difluoroterphényles à cristaux liquides en utilisant l'acide 3-fluorophénylboronique. Ces matériaux présentent des propriétés intrigantes liées au comportement des cristaux liquides et peuvent trouver des applications dans les technologies d'affichage, les capteurs et les dispositifs optiques .

Synthèse d'o-phénylphénols en tant qu'agonistes du récepteur de la leucotriène B4

Des chercheurs ont utilisé l'acide 3-fluorophénylboronique dans la synthèse d'o-phénylphénols. Ces composés agissent comme de puissants agonistes du récepteur de la leucotriène B4, qui sont pertinents dans l'inflammation et les réponses immunitaires. Comprendre leur activité biologique et leurs applications thérapeutiques potentielles est un domaine de recherche en cours .

Réactif boré en synthèse organique

Acide 4-fluorophénylboronique: est un réactif boré polyvalent couramment utilisé en synthèse organique. Il participe à diverses réactions de couplage, notamment les réactions de Suzuki-Miyaura, Sonogashira et Buchwald-Hartwig. Les chercheurs l'utilisent pour introduire des groupes aryles et vinyles dans les molécules cibles, ce qui en fait un outil précieux pour la construction de composés organiques complexes .

Capteurs à base d'acide boronique

Les acides boroniques, y compris l'acide 4-fluorophénylboronique, présentent une liaison réversible avec les diols et les sucres. Les chercheurs ont exploité cette propriété pour développer des capteurs de surveillance du glucose, de détection des glycoprotéines et d'autres biomolécules. Ces capteurs trouvent des applications dans le diagnostic clinique et la surveillance environnementale .

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that 4-Amino-3-fluorophenylboronic acid could potentially be involved in similar biochemical transformations.

Action Environment

The action, efficacy, and stability of 4-Amino-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the presence of other molecules could potentially influence the compound’s interactions with its targets.

Analyse Biochimique

Biochemical Properties

4-Amino-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property is leveraged in the design of sensors and probes for detecting sugars and other biomolecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, 4-Amino-3-fluorophenylboronic acid can form complexes with proteins, influencing their stability and function .

Cellular Effects

In cellular systems, 4-Amino-3-fluorophenylboronic acid has been shown to affect various cell types and processes. It can modulate cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For instance, the compound’s interaction with kinases can result in the downregulation of specific signaling cascades, impacting cell proliferation and apoptosis. Furthermore, 4-Amino-3-fluorophenylboronic acid can influence cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3-fluorophenylboronic acid involves its ability to form reversible covalent bonds with target biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-fluorophenylboronic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that 4-Amino-3-fluorophenylboronic acid can have sustained effects on cellular function, with some changes becoming more pronounced over time. This stability and temporal effect make it suitable for extended biochemical experiments .

Dosage Effects in Animal Models

The effects of 4-Amino-3-fluorophenylboronic acid in animal models are dose-dependent. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which adverse effects become more pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

4-Amino-3-fluorophenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes that catalyze the formation and breakdown of boronic acid complexes. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. Additionally, 4-Amino-3-fluorophenylboronic acid can interact with cofactors, further affecting metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Amino-3-fluorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 4-Amino-3-fluorophenylboronic acid can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 4-Amino-3-fluorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within the appropriate cellular context. For example, 4-Amino-3-fluorophenylboronic acid may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit enzyme activity .

Propriétés

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWAOAYJATKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436528 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494752-42-0 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-3-fluorophenylboronic acid function as a glucose sensor?

A1: 4-Amino-3-fluorophenylboronic acid acts as a molecular recognition element for glucose due to its boronic acid group. This group reversibly binds with cis-diols present in glucose molecules. [, ] This interaction triggers a change in the optical properties of materials containing 4-Amino-3-fluorophenylboronic acid, such as photonic crystals, enabling the detection of glucose. [] The binding affinity is influenced by pH, with optimal binding occurring at physiological pH. []

Q2: What makes 4-Amino-3-fluorophenylboronic acid suitable for glucose monitoring in tear fluid?

A2: 4-Amino-3-fluorophenylboronic acid exhibits a detection limit of approximately 1 µmol/L in synthetic tear fluid, making it sensitive enough to detect glucose at the concentrations found in this bodily fluid (around 100 µmol/L). [] Moreover, its ability to induce a visually detectable color shift in photonic crystal sensors across the physiologically relevant glucose concentration range in tear fluid makes it ideal for non-invasive or minimally invasive monitoring applications, such as ocular inserts or contact lenses for diabetic patients. []

Q3: Can you elaborate on the use of 4-Amino-3-fluorophenylboronic acid in "smart" insulin delivery systems?

A3: 4-Amino-3-fluorophenylboronic acid plays a crucial role in developing glucose-responsive microneedle patches for on-demand insulin delivery. [] When incorporated into a hyaluronic acid-based hydrogel matrix, 4-Amino-3-fluorophenylboronic acid forms dynamic crosslinks with catechol groups present in dopamine units within the polymer network. [] This crosslinking is reversible and sensitive to glucose levels. As glucose concentration rises, it competes with the catechol groups for binding to the boronic acid, leading to a decrease in crosslinking density. [] This, in turn, causes the hydrogel to swell and release insulin at a faster rate in hyperglycemic conditions compared to euglycemia. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

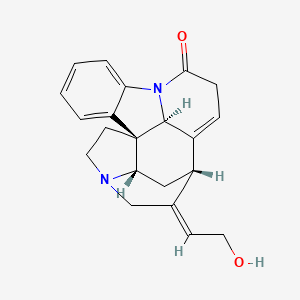

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)